3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-12-2-1-3-13(10-12)23-18(25)17-16(21)14-4-5-15(24-19(14)26-17)11-6-8-22-9-7-11/h1-10H,21H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLDBMSHFZDKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Pyridinyl Moiety: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridinyl group to the thieno[2,3-b]pyridine core.
Final Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of kinases involved in cell signaling, leading to the suppression of tumor growth or inflammation.
Comparison with Similar Compounds
Table 1: Comparative Structural Features and Physicochemical Properties
Key Observations:
Substituent Influence on Bioactivity :
- Trifluoromethyl (CF₃) at Position 4 : Enhances metabolic stability and hydrophobic interactions with targets, as seen in compounds with antiplasmodial activity (IC₅₀ < 1 µM) .
- Pyridin-4-yl at Position 6 : The target compound’s pyridinyl group may improve solubility and π-stacking interactions compared to thiophen-2-yl analogs .
- Fluorophenyl vs. Chlorophenyl at N-position : Fluorine’s electronegativity and smaller size favor target selectivity, while chlorine increases lipophilicity but may reduce bioavailability .
Synthetic Yields :
- Yields for N-phenyl derivatives range from 37% to 95%, depending on the substituent’s steric bulk and reaction conditions. For example, bulky groups (e.g., 4-iodo-2-nitrophenyl) reduce yields to 86% , while simpler aryl groups (e.g., 4-chlorophenyl) achieve 95% yields .
Thermal Stability :
- Melting points correlate with crystallinity and intermolecular interactions. Compounds with nitro groups (e.g., 4-fluoro-2-nitrophenyl) exhibit higher melting points (~260°C) due to enhanced dipole interactions .
Biological Activity
Overview
3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine family, known for its diverse biological activities. This compound features a complex structure that includes an amino group, a carboxamide group, and fluorinated phenyl and pyridine substituents, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural configuration allows for various intramolecular interactions such as hydrogen bonds and π-π stacking, which are crucial for its stability and biological activity. The presence of specific functional groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to arrest the cell cycle in the G2/M phase by interfering with tubulin dynamics .
- Targeting Specific Proteins : Molecular docking studies suggest that this compound interacts with proteins involved in cancer progression, enhancing its potential as a lead for drug development.
The mechanism through which this compound exerts its anticancer effects involves:
- Binding Affinity : The structural features allow for strong binding to target proteins, which is essential for inhibiting their activity.
- Induction of Apoptosis : It may promote apoptosis in cancer cells by modulating pathways associated with cell survival and death, such as the Bcl-2/Bax ratio .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N-benzyl-thieno[2,3-b]pyridine | Benzyl group instead of fluorinated phenyl | Anticancer activity |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | Lacks fluorine substitution | Moderate anticancer activity |
| 6-Methylthieno[2,3-b]pyridine derivatives | Different substituents on pyridine | Varies; some show anti-inflammatory properties |
The unique aspect of this compound lies in its combination of fluorination and nitrogen functionalities that enhance binding affinity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro tests have shown that the compound exhibits low micromolar IC50 values against various cancer cell lines, indicating potent anticancer activity.
- Molecular Docking Simulations : These studies predict that the compound binds effectively to key proteins involved in cancer signaling pathways, providing insights into optimizing its structure for enhanced efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including condensation of thienopyridine precursors with fluorophenyl carboxamide derivatives. Key steps involve cyclization of thiophene rings and regioselective functionalization of pyridine moieties. Characterization relies on NMR (1H/13C), HPLC for purity (>95%), and single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
Q. How is the biological activity of this compound initially evaluated in academic research?
- Methodological Answer : Initial screening focuses on in vitro assays targeting kinase inhibition or cytotoxicity. Protocols include:
- Kinase assays : Measure IC50 values against kinases like EGFR or VEGFR using fluorescence-based phosphorylation assays.
- Cytotoxicity profiling : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of the compound?
- Methodological Answer :
- HPLC : Ensure ≥98% purity using C18 columns with acetonitrile/water gradients.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 393.1).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O1–C14–N3 angle: 123.0°) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and regioselectivity in thieno[2,3-b]pyridine derivatives?
- Methodological Answer :
- Catalyst screening : Test Pd-catalyzed cross-coupling for pyridinyl-thiophene bond formation.
- Solvent effects : Use DMF or THF to enhance solubility of intermediates.
- Regioselective alkylation : Apply tandem Knoevenagel-Michael reactions for controlled functionalization .
Q. What strategies are employed to study structure-activity relationships (SAR) for fluorophenyl and pyridinyl substituents?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF3) or -donating (e.g., -OCH3) groups on the fluorophenyl ring.
- In silico modeling : Perform docking studies with AutoDock Vina to predict binding affinities to kinase ATP pockets .
Q. How are contradictions in cytotoxicity data across cell lines resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour exposure, triplicate runs).
- Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or cell-cycle arrest .
Q. What experimental approaches validate the compound’s polymorphic forms and their stability?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
